REACTION_CXSMILES
|
CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Br:15][C:16]1[C:25]2[N:26]=[C:27]([C:29]3[CH:34]=[CH:33][C:32]([CH3:35])=[C:31]([N+:36]([O-:38])=[O:37])[CH:30]=3)[NH:28][C:24]=2[C:23]2[C:22](=[O:39])[NH:21][C:20](=[O:40])[C:19]([CH3:42])([CH3:41])[C:18]=2[CH:17]=1.[CH3:43][O:44][C:45]1[CH:46]=[C:47]([CH2:53][CH2:54][N:55]([CH2:63][CH2:64][CH2:65]O)[C:56](=[O:62])[O:57][C:58]([CH3:61])([CH3:60])[CH3:59])[CH:48]=[CH:49][C:50]=1[O:51][CH3:52].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.C(Cl)Cl.CC(C)=O>[Br:15][C:16]1[C:25]2[N:26]=[C:27]([C:29]3[CH:34]=[CH:33][C:32]([CH3:35])=[C:31]([N+:36]([O-:38])=[O:37])[CH:30]=3)[NH:28][C:24]=2[C:23]2[C:22](=[O:39])[N:21]([CH2:65][CH2:64][CH2:63][N:55]([CH2:54][CH2:53][C:47]3[CH:48]=[CH:49][C:50]([O:51][CH3:52])=[C:45]([O:44][CH3:43])[CH:46]=3)[C:56](=[O:62])[O:57][C:58]([CH3:60])([CH3:61])[CH3:59])[C:20](=[O:40])[C:19]([CH3:42])([CH3:41])[C:18]=2[CH:17]=1 |f:5.6|
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C(NC(C2C2=C1N=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-])=O)=O)(C)C
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCN(C(OC(C)(C)C)=O)CCCO
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified twice by flash chromatography (40-63μ silica gel) first with hexane:EtOAc 1:1
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C(N(C(C2C2=C1N=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-])=O)CCCN(C(OC(C)(C)C)=O)CCC2=CC(=C(C=C2)OC)OC)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 789.6 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |